2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide
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Overview
Description
2-{2-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-NAPHTHYL)-2-OXOACETAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazino group linked to a naphthyl and oxoacetamide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-NAPHTHYL)-2-OXOACETAMIDE typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 2,5-dimethoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Coupling with Naphthyl Acetyl Chloride: The hydrazone intermediate is then reacted with 2-naphthyl acetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, controlled temperature conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-NAPHTHYL)-2-OXOACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazino derivatives.
Scientific Research Applications
2-{2-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-NAPHTHYL)-2-OXOACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-{2-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-NAPHTHYL)-2-OXOACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- **2-{2-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-NAPHTHYL)-2-OXOACETAMIDE
- **2-{2-[(E)-1-(2,6-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-NAPHTHYL)-2-OXOACETAMIDE
Uniqueness
Structural Uniqueness: The presence of the 2,5-dimethoxyphenyl moiety distinguishes it from other similar compounds.
Functional Uniqueness: Its unique structure may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H19N3O4 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-N-naphthalen-2-yloxamide |
InChI |
InChI=1S/C21H19N3O4/c1-27-18-9-10-19(28-2)16(12-18)13-22-24-21(26)20(25)23-17-8-7-14-5-3-4-6-15(14)11-17/h3-13H,1-2H3,(H,23,25)(H,24,26)/b22-13+ |
InChI Key |
MLSPBKFXGHQZRZ-LPYMAVHISA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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